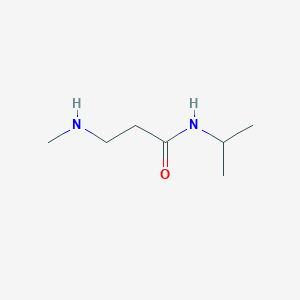

N-isopropyl-3-(methylamino)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

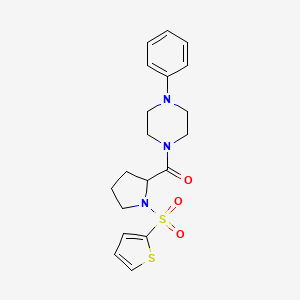

“N-isopropyl-3-(methylamino)propanamide” is a chemical compound that is a mono-substituted amide . It is the amide of propanoic acid . The chemical formula is C4H9NO .

Synthesis Analysis

The synthesis of such compounds often involves the use of chiral sulfinamides, which are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . Protodeboronation of pinacol boronic esters is also a method used in the synthesis of similar compounds .Molecular Structure Analysis

The molecular structure of “N-isopropyl-3-(methylamino)propanamide” can be represented by the formula C4H9NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Organic compounds of the amide group, such as “N-isopropyl-3-(methylamino)propanamide”, can react in many different organic processes to form other useful compounds for synthesis . For example, propanamide, a similar compound, can participate in a Hoffman rearrangement to produce ethylamine gas .Applications De Recherche Scientifique

1. Drug Delivery Systems

Poly(N-isopropyl acrylamide) (PNIPAM), a derivative of N-isopropylacrylamide, is extensively studied for drug delivery applications. Its thermoresponsive properties make it an ideal candidate for controlled drug release systems (Convertine et al., 2004).

2. Bioengineering and Biotechnology

N-isopropylacrylamide copolymers are significant in bioengineering and biotechnology. They are used in cell and enzyme immobilization, gene delivery, bioconjugation, and protein dehydration processes (Rzaev et al., 2007).

3. Biological Cell Detachment

Poly(N-isopropyl acrylamide) substrates are utilized for the nondestructive release of biological cells and proteins, which is crucial in studies of the extracellular matrix, cell sheet engineering, and tissue transplantation (Cooperstein & Canavan, 2010).

4. Fluorescent Molecular Thermometers

Combining the phase transition properties of poly(N-isopropylacrylamide) and the fluorescence properties of benzofurazans has led to the development of sensitive fluorescent molecular thermometers. These are useful in various temperature sensing applications (Uchiyama et al., 2003).

5. Electrocatalytic Synthesis

Nitrogen-doped carbons derived from ionic liquids containing N-isopropyl groups show promising applications in electrocatalytic synthesis, such as the production of hydrogen peroxide (Fellinger et al., 2012).

6. Food Safety Analysis

Innovative methods using N-isopropylacrylamide-based polymers have been developed for the extraction and analysis of acrylamide in food samples, critical for ensuring food safety (Bagheri et al., 2019).

7. Astronomical Chemistry

N-methylformamide, closely related to N-isopropyl-3-(methylamino)propanamide, has been tentatively detected in interstellar space. Its presence suggests complex organic chemistry in astronomical environments (Belloche et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

3-(methylamino)-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-6(2)9-7(10)4-5-8-3/h6,8H,4-5H2,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGOQFFYNQWCDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-3-(methylamino)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2744626.png)

![2-methoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2744627.png)

![6-[[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2744631.png)

![8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2744633.png)

![4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline](/img/structure/B2744634.png)

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(4-methylphenyl)prop-2-enenitrile](/img/structure/B2744637.png)

![N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2744642.png)

![1-(4-((1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2744648.png)